(3-Bromophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(3-Bromophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H12BrN3O2S and its molecular weight is 390.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Characterization
- Synthesis and Antimicrobial Evaluation: Studies on the synthesis of related compounds, such as 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol, demonstrate advanced synthesis techniques without solvent, characterization by spectroscopy, and screening for antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).
- Crystal Packing and Non-covalent Interactions: Research into the crystal packing of 1,2,4-oxadiazole derivatives emphasizes the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in supramolecular architectures, providing insights into the structural stability of such compounds (Sharma et al., 2019).
Biological Activities
- Antibacterial and Antifungal Properties: A series of novel 1,2,4-oxadiazol derivatives showed significant in vitro antibacterial activity, highlighting the potential of these compounds for developing new antimicrobial agents (Rai et al., 2010).
Material Science and Pharmacology Potential
- In vitro Cytotoxicity Testing: Research on substituted benzofuran derivatives, including cytotoxicity testing on human cancer cell lines, suggests the potential application of these compounds in cancer research and treatment strategies (Công et al., 2020).
- Enzyme Inhibitory Activity and Molecular Docking: Studies on thiophene-based heterocyclic compounds evaluated their enzyme inhibitory activities and utilized molecular docking to understand interactions at enzyme active sites, indicating potential therapeutic applications (Cetin et al., 2021).
Properties
IUPAC Name |
(3-bromophenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-12-4-1-3-10(7-12)16(21)20-8-11(9-20)15-18-14(19-22-15)13-5-2-6-23-13/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZMVSKPXYGXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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